methyl 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate
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Description
Methyl 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate is a useful research compound. Its molecular formula is C17H17NO5 and its molecular weight is 315.32 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate is 315.11067264 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
One of the primary scientific research applications of methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate relates to its role as an intermediate in chemical synthesis. For example, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a closely related compound, is crucial for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities. This synthesis process involves condensation reactions and highlights the importance of reaction conditions such as catalysts and condensing agents, which significantly affect the yield (Lou Hong-xiang, 2012).
Photophysical Properties and Applications
Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives have been synthesized and studied for their unique photophysical properties in various solvents. These properties include enhanced quantum yields and luminescence, depending on the substitution on the thiophenyl moiety, which could have implications for materials science and sensor applications (Soyeon Kim et al., 2021).
Applications in Polymerization Processes
In the realm of polymer chemistry, novel compounds like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate have been proposed as photoiniferter for nitroxide-mediated photopolymerization. This application demonstrates the potential of such compounds in developing advanced materials with tailored properties through controlled polymerization techniques (Yohann Guillaneuf et al., 2010).
Liquid Crystal Technology
Further research into Schiff base/ester liquid crystals, including compounds with structures related to methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate, explores their mesophase behavior and stability. These studies are foundational for advancing liquid crystal display (LCD) technologies and understanding the effects of different substituents on the mesophase formation and stability of liquid crystals (H. Ahmed et al., 2019).
Properties
IUPAC Name |
methyl 4-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-16-9-13(10-18-20)5-8-15(16)23-11-12-3-6-14(7-4-12)17(19)22-2/h3-10,20H,11H2,1-2H3/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJYGYDMSXCRNX-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.